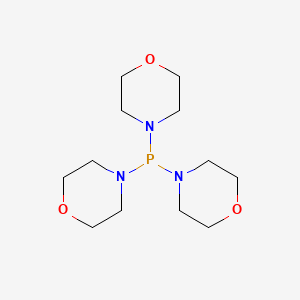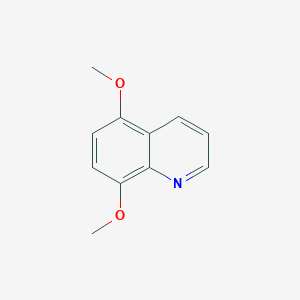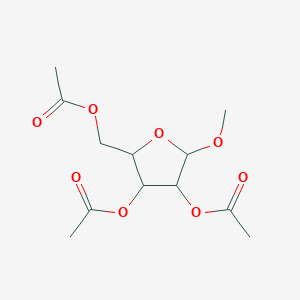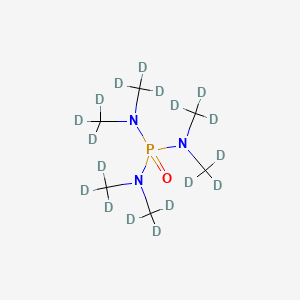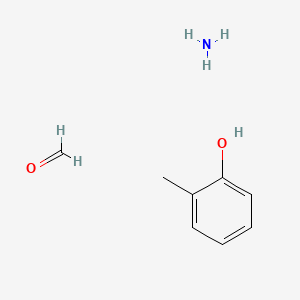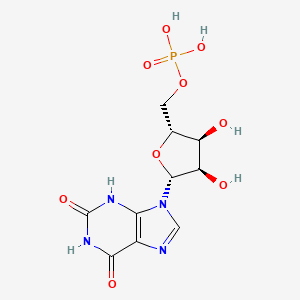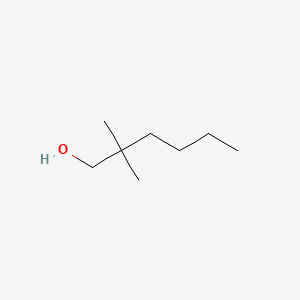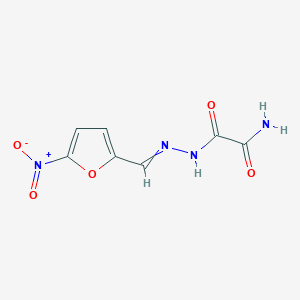
(R)-(Formyloxy)phenylacetic acid
Overview
Description
Phenylacetic acid, also known by various synonyms, is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Endogenously, it is a catabolite of phenylalanine .
Synthesis Analysis
Phenylacetic acid can be obtained by hydrolysis of phenylacetonitrile, which is the most common route of synthesis . Sulfuric acid is often used as a catalyst, usually at a concentration of 70%, but concentrated hydrochloric acid can also be used . It is also possible to obtain phenylacetic acid by oxidation of phenylacetaldehyde with copper (II) hydroxide .Molecular Structure Analysis
Phenylacetic acid has the molecular formula C8H8O2 and the molecular weight is 136.15 g/mol . Its chemical structure consists of a benzene ring attached to a carboxylic acid group (-COOH) .Chemical Reactions Analysis
Phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Physical And Chemical Properties Analysis
Phenylacetic acid is a weak carboxylic acid with a molecular weight of 136.15 g/mol and a density of 1.08 g/cm³ . In pure form, phenylacetic acid is colorless crystals or white powder with a characteristic odor . The melting point of phenylacetic acid is about 77°C and the boiling point is about 265°C . Phenylacetic acid is slightly soluble in water and soluble in various organic solvents such as ethanol, diethyl ether, and acetone .Scientific Research Applications
Synthesis of Phenylacetic Acids
Phenylacetic acids can be efficiently synthesized from benzyl halides through carbonylation in the presence of a catalytic amount of rhodium catalyst in formic acid. This method tolerates sensitive functionalities such as esters and nitriles, yielding phenylacetic acids in good to high yields, indicating the utility of (R)-(Formyloxy)phenylacetic acid derivatives in complex organic syntheses (Giroux, Nadeau, & Han, 2000).
N-Formylation of Amines
Formyloxyacetoxyphenylmethane, a stable, water-tolerant N-formylating reagent for primary and secondary amines, enables the preparation of a range of N-formamides, N-formylanilines, N-formyl-α-amino acids, and N-formylpeptides under solvent-free conditions at room temperature. This highlights the application of (R)-(Formyloxy)phenylacetic acid derivatives in the modification and synthesis of biologically relevant molecules (Chapman, Lawrence, Williams, & Bull, 2017).
Peptide Synthesis
The novel 3-nitro-2-pyridinesulfenyl (Npys) group, useful for the protection and activation of amino and hydroxyl groups for peptide synthesis, demonstrates the importance of (R)-(Formyloxy)phenylacetic acid derivatives in facilitating peptide bond formation through oxidation-reduction condensation, showcasing their potential in peptide and ester bond synthesis (Matsueda & Walter, 2009).
Chiral Recognition and Separation
Chiral recognition of phenylacetic acid derivatives by aminated cyclodextrins has been studied, indicating the application of (R)-(Formyloxy)phenylacetic acid derivatives in chiral separations and the study of molecular interactions, highlighting their role in understanding the stereochemical aspects of molecular recognition (Kitae, Takashima, & Kano, 1999).
Carboxylations Effected by Ionizing Radiation
Research has shown that irradiation of a mixture of a hydrocarbon and carbon dioxide or formic acid with high-energy electrons can convert toluene to phenylacetic acid, demonstrating the potential of (R)-(Formyloxy)phenylacetic acid derivatives in radiation chemistry and the synthesis of carboxylic acids via environmentally friendly processes (Mckusick, Mochel, & Stacey, 1960).
Mechanism of Action
Safety and Hazards
Future Directions
Phenylacetic acid is an important intermediate with a high demand in the pharmaceutical and perfume industries . The major application of phenylacetic acid is as a key precursor for the synthesis of penicillin G . The recent findings on PAA homeostasis, focusing on PAA biosynthesis, have opened up new avenues for research .
properties
IUPAC Name |
2-formyloxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-6-13-8(9(11)12)7-4-2-1-3-5-7/h1-6,8H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRDJVJDAXMXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951765 | |
| Record name | (Formyloxy)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(Formyloxy)phenylacetic acid | |
CAS RN |
29169-63-9 | |
| Record name | (R)-(Formyloxy)phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029169639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Formyloxy)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(formyloxy)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




